molecular formula C31H29ClN2O6S2 B611076 Texas red CAS No. 82354-19-6

Texas red

Cat. No.: B611076
CAS No.: 82354-19-6
M. Wt: 625.2 g/mol
InChI Key: MPLHNVLQVRSVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulforhodamine 101 Sulfonyl Chloride is a red fluorescent dye known for its use in cell imaging methods. It is particularly effective in labeling astrocytes and myelinating oligodendrocytes. It has excitation and emission maxima at approximately 595 nm and 615 nm, respectively .

Mechanism of Action

Target of Action

Texas Red is a bright red-fluorescent dye that is commonly conjugated to antibodies and proteins for cellular imaging applications . The primary targets of this compound are these antibodies and proteins, which play a crucial role in the structure and function of cells. For instance, it can be conjugated to phalloidins for cytoskeleton counterstaining or antibody conjugates for immunofluorescence .

Mode of Action

This compound operates by binding to its targets (antibodies and proteins) and emitting a fluorescent signal when excited by light. This signal is then detected and visualized using fluorescence microscopy. The dye has an excitation peak at 561 or 594 nm laser lines .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve cellular imaging. By binding to specific antibodies and proteins, this compound allows researchers to visualize and study various cellular structures and processes. For example, when conjugated to phalloidin, this compound can be used to stain and visualize the actin cytoskeleton .

Pharmacokinetics

It’s worth noting that this compound sulfonyl chloride is susceptible to hydrolysis and has low solubility in water, which may complicate its conjugation to some biomolecules .

Result of Action

The result of this compound’s action is the clear and precise visualization of cellular structures and processes. By emitting a strong fluorescent signal, this compound allows researchers to detect and study even low-abundance targets in a sample . This can provide valuable insights into cellular function and pathology.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dye’s photostability can be affected by the buffer in which it is used . Additionally, the brightness and stability of this compound conjugates can be influenced by the specific environmental conditions of the cellular imaging application . Despite these factors, this compound remains a valuable tool for cellular imaging due to its high fluorescence efficiency and unique emission spectrum .

Biochemical Analysis

Biochemical Properties

Texas Red is often conjugated to antibodies and proteins, enabling these biomolecules to be visualized under a microscope . The dye has excitation ideally suited to the 561 or 594 nm laser lines .

Cellular Effects

When conjugated to antibodies or proteins, this compound can be used to study various types of cells and cellular processes . For instance, it can be used to visualize F-actin in the cytoskeleton . The dye’s bright fluorescence allows researchers to observe how these proteins are distributed within cells, providing insights into cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to fluoresce when excited by certain wavelengths of light . When the dye is conjugated to a biomolecule and this complex is exposed to light at the appropriate wavelength, the dye absorbs the light and then emits it at a longer wavelength . This emitted light is what is observed as fluorescence .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound can be used to study the temporal dynamics of cellular processes . For example, it can be used to track the movement of proteins within cells over time . The dye is susceptible to hydrolysis and its low solubility in water may complicate its conjugation to some biomolecules .

Metabolic Pathways

When conjugated to biomolecules that are part of such pathways, it can be used to study these pathways .

Transport and Distribution

This compound, when conjugated to biomolecules, can be used to study their transport and distribution within cells . The bright fluorescence of the dye allows for the visualization of these processes .

Subcellular Localization

This compound can be used to study the subcellular localization of proteins and other biomolecules . For example, it can be used to visualize F-actin in the cytoskeleton . The dye’s fluorescence allows for the observation of these biomolecules in specific compartments or organelles within cells .

Comparison with Similar Compounds

Biological Activity

Texas Red, scientifically known as sulforhodamine 101 acid chloride, is a red fluorescent dye widely utilized in biological research. Its primary role is as a fluorophore, facilitating the visualization and tracking of biomolecules in various assays. This article delves into the biological activity of this compound, highlighting its properties, applications, and relevant research findings.

Properties of this compound

  • Fluorescence Characteristics :
    • Excitation Wavelength : Approximately 595 nm
    • Emission Wavelength : Approximately 615 nm
    • Absorption Spectrum Peak : 589 nm
    • Extinction Coefficient : About 85,000 M1^{-1}cm1^{-1} at 596 nm .
  • Chemical Structure : this compound is a sulfonated xanthene dye, typically existing as a mixture of monosulfonyl chlorides. It is highly soluble in polar solvents, including water and dimethylformamide .
  • Photostability : The dye exhibits good photostability, making it suitable for long-term experiments and imaging applications without significant photobleaching .

Applications in Biological Research

This compound's versatility allows it to be employed in various biological assays and imaging techniques:

  • Immunofluorescence Staining : this compound is conjugated to antibodies to visualize specific proteins within cells or tissues. Its bright fluorescence enables the detection of even weakly expressed antigens .
  • Fluorescence In Situ Hybridization (FISH) : The dye can be linked to nucleic acid probes to identify specific DNA sequences, aiding in studies of gene expression and chromosomal abnormalities .
  • Live-Cell Imaging : this compound facilitates real-time monitoring of cellular processes such as migration, signaling, and organelle dynamics .
  • Flow Cytometry : It is used to label and quantify cells based on specific surface markers or intracellular proteins, allowing for the identification and sorting of cell populations .

Case Studies and Research Findings

Several studies illustrate the utility of this compound in biological research:

  • Fluorescence Polarization Assays :
    A study highlighted the use of this compound in high-throughput screening (HTS) applications to report critical biological activities. The dye's ability to provide distinct fluorescence signals enhances the sensitivity of assays designed to identify enzyme inhibitors .
  • Nanoparticle Activation in Cancer Cells :
    Research involving this compound-labeled nanoparticles demonstrated their effectiveness in targeting cancer cells. The study aimed to understand the interactions between these nanoparticles and tumor cells, emphasizing their potential for therapeutic applications .
  • Conjugation with Antibodies :
    Experiments showed that this compound conjugates retain their biological activity while providing strong fluorescence. This property makes them excellent candidates for dual-labeling studies alongside other fluorophores like fluorescein .

Data Summary

The following table summarizes key characteristics and applications of this compound:

Property/ApplicationDescription/Use
Excitation Wavelength~595 nm
Emission Wavelength~615 nm
StabilityGood photostability; resistant to photobleaching
SolubilitySoluble in water and polar solvents
ImmunofluorescenceDetection of specific proteins
FISHVisualization of DNA sequences
Live-Cell ImagingMonitoring cellular processes in real-time
Flow CytometryQuantifying cells based on markers

Properties

IUPAC Name

5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLHNVLQVRSVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown or purple powder; [MSDSonline]
Record name Texas Red
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2451
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

934482-80-1, 82354-19-6
Record name Texas Red sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934482801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulforhodamine 101 acid chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEXAS RED SULFONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734EQA7PWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Texas red
Texas red
Reactant of Route 4
Texas red
Reactant of Route 5
Texas red
Reactant of Route 6
Texas red

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.